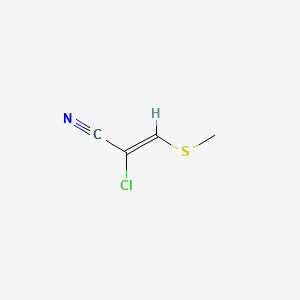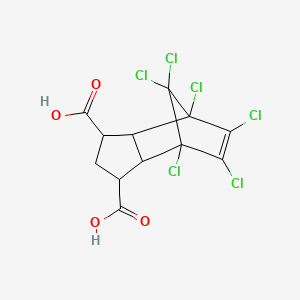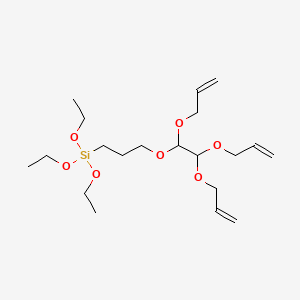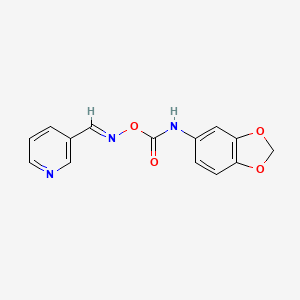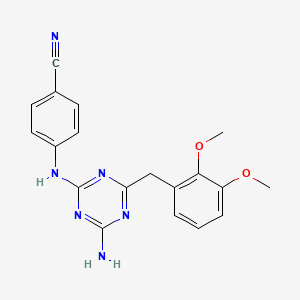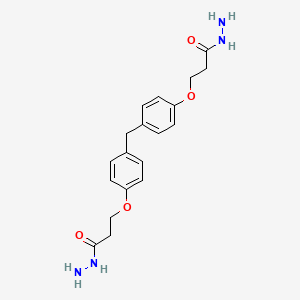
3,3'-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide is a chemical compound with the molecular formula C19H24N4O4 and a molecular weight of 372.4 g/mol. It is known for its unique structure, which includes two phenyleneoxy groups connected by a methylene bridge, and two propionodihydrazide groups attached to the phenyleneoxy groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide typically involves the reaction of 4,4’-methylenebis(phenol) with propionyl chloride to form the intermediate 3,3’-(methylenebis(4,1-phenyleneoxy))dipropionyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyleneoxy derivatives.
Applications De Recherche Scientifique
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Sulfonylbis(4,1-phenyleneoxy))dianiline: A similar compound with a sulfonyl group instead of a methylene bridge.
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide: Another similar compound with different substituents on the phenyleneoxy groups.
Uniqueness
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
88515-86-0 |
|---|---|
Formule moléculaire |
C19H24N4O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
3-[4-[[4-(3-hydrazinyl-3-oxopropoxy)phenyl]methyl]phenoxy]propanehydrazide |
InChI |
InChI=1S/C19H24N4O4/c20-22-18(24)9-11-26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-12-10-19(25)23-21/h1-8H,9-13,20-21H2,(H,22,24)(H,23,25) |
Clé InChI |
ZCELVXIGCAYWQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCCC(=O)NN)OCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
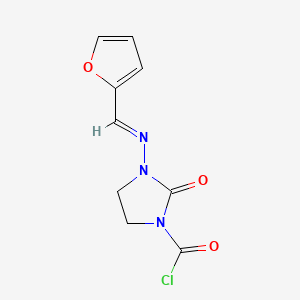
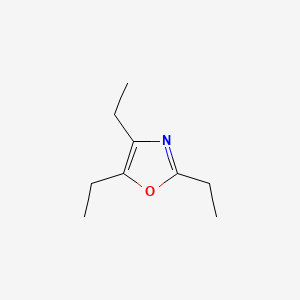
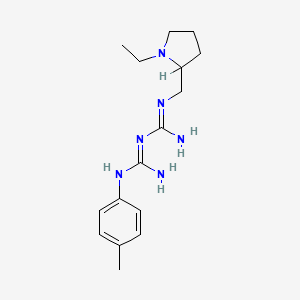
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
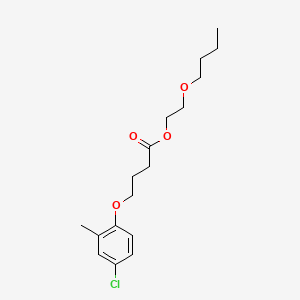

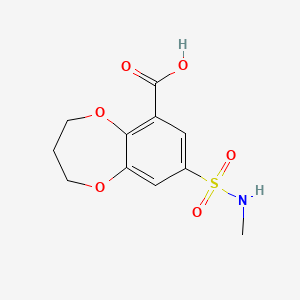
![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)
